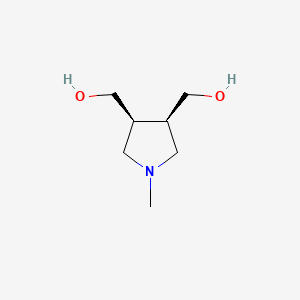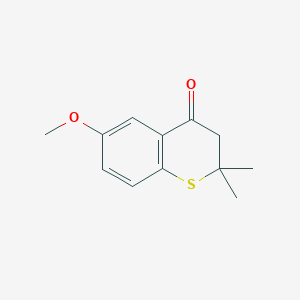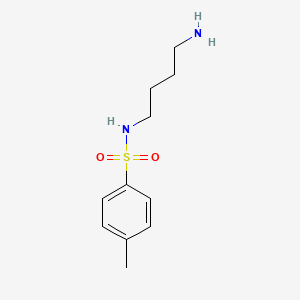
(s)-5-ethylmorpholin-3-one
Vue d'ensemble
Description
(S)-5-Ethylmorpholine-3-one is a chiral heterocyclic compound that belongs to the morpholine family It is characterized by the presence of an ethyl group at the 5-position and a ketone group at the 3-position of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (s)-5-ethylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an amino alcohol, the compound can be synthesized via cyclization with an appropriate carbonyl compound in the presence of a catalyst. The reaction typically requires moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and crystallization, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-Ethylmorpholine-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or other positions on the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-5-Ethylmorpholine-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (s)-5-ethylmorpholin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog without the ethyl and ketone groups.
N-Ethylmorpholine: Similar structure but lacks the ketone group.
3-Morpholinone: Lacks the ethyl group but contains the ketone group.
Uniqueness: (S)-5-Ethylmorpholine-3-one is unique due to the presence of both the ethyl group and the ketone group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(5S)-5-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Clé InChI |
CXYFOAYSBFEKMT-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@H]1COCC(=O)N1 |
SMILES canonique |
CCC1COCC(=O)N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(diphenylmethyl)-3-azetidinyl]methanesulfonamide](/img/structure/B8619442.png)



![N-[6-(3-amino-4-methylphenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide](/img/structure/B8619461.png)






![2-[4-(4-Aminobutyl)phenoxy]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B8619536.png)

